molecular formula C21H15N5O2S2 B11225562 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11225562
M. Wt: 433.5 g/mol
InChI Key: YAHPATZGKCMIKB-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of benzofuran, triazole, and thiazole moieties. These structural components are known for their diverse biological activities and are often found in various pharmacologically active compounds. The unique arrangement of these moieties in a single molecule makes this compound a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazide with an aryl isothiocyanate, followed by cyclization.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the triazole, benzofuran, and thiazole moieties through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran, triazole, and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced triazole compounds, and various substituted analogs with modified pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of benzofuran, triazole, and thiazole moieties in 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide provides it with a distinct set of biological activities and chemical properties that are not commonly found in other compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C21H15N5O2S2

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H15N5O2S2/c27-18(23-20-22-10-11-29-20)13-30-21-25-24-19(26(21)15-7-2-1-3-8-15)17-12-14-6-4-5-9-16(14)28-17/h1-12H,13H2,(H,22,23,27)

InChI Key

YAHPATZGKCMIKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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